Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is a chemical compound with significant relevance in medicinal chemistry and pharmaceutical research. Its IUPAC name reflects its complex structure, which includes an ethyl ester group, an amino group, and a methoxyphenyl substituent attached to a pyrazole ring. The compound is categorized under the pyrazole derivatives, which are known for their diverse biological activities.
Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate belongs to the class of heterocyclic compounds, specifically pyrazoles. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms and are known for their applications in pharmaceuticals due to their ability to interact with various biological targets.
The synthesis of Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves several steps:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The reactions involved in synthesizing Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate often utilize standard laboratory techniques such as refluxing, stirring under inert atmospheres, and purification methods like recrystallization or chromatography.
The molecular structure of Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate features a pyrazole ring (a five-membered ring containing two nitrogen atoms) substituted at the 5-position with an amino group and at the 1-position with a 3-methoxyphenyl group. The carboxylic acid is in its ethyl ester form at the 4-position.
The compound has a molecular weight of approximately 261.28 g/mol. Its structural representation can be described using SMILES notation: NC1=C(C(OCC)=O)C=NN1C2=CC=CC(OC)=C2 .
Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its physicochemical properties .
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and presence of catalysts, which must be optimized for each specific reaction pathway.
Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is typically presented as a solid at room temperature. Specific physical properties such as boiling point remain unspecified in available data sources.
The compound exhibits typical characteristics associated with esters and amines:
Relevant safety data indicates potential hazards associated with handling this compound, including irritation risks .
Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate has potential applications in:
Further studies may reveal additional applications in drug development or as a research tool in biochemical assays .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: